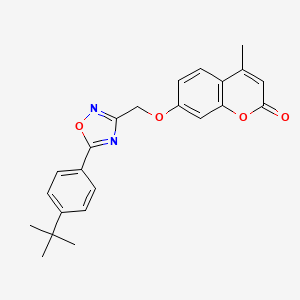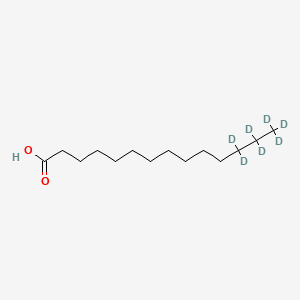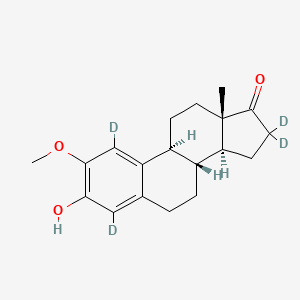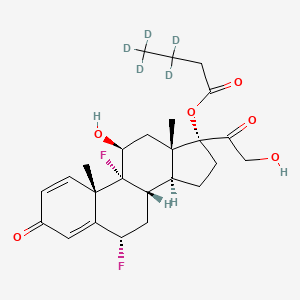
hCAXII-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound demonstrates impressive binding affinities with Ki values of >10000, >10000, 286.1, and 1.0 nM for human carbonic anhydrase I, human carbonic anhydrase II, human carbonic anhydrase IX, and human carbonic anhydrase XII, respectively . Human carbonic anhydrase XII is a zinc metalloenzyme that plays a crucial role in regulating pH homeostasis in various tissues and is implicated in cancer cell proliferation, invasion, and metastasis .
Chemical Reactions Analysis
hCAXII-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used . For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
hCAXII-IN-5 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of human carbonic anhydrase XII and to develop new inhibitors with improved selectivity and potency . In biology, this compound is used to investigate the role of human carbonic anhydrase XII in cellular processes such as pH regulation, cell proliferation, and metastasis . In medicine, the compound is being explored as a potential therapeutic agent for the treatment of cancers that overexpress human carbonic anhydrase XII . Additionally, this compound is used in industrial applications to develop new materials and processes that require precise pH control and enzyme inhibition .
Mechanism of Action
hCAXII-IN-5 exerts its effects by selectively inhibiting human carbonic anhydrase XII. The compound binds to the active site of the enzyme, where it interacts with the zinc ion and key amino acid residues, thereby blocking the enzyme’s catalytic activity . This inhibition disrupts the enzyme’s ability to regulate pH homeostasis, leading to altered cellular processes such as reduced cell proliferation and metastasis in cancer cells . The molecular targets and pathways involved in the mechanism of action of this compound include the zinc ion in the active site of human carbonic anhydrase XII and the surrounding amino acid residues that are critical for enzyme function .
Comparison with Similar Compounds
hCAXII-IN-5 is unique among human carbonic anhydrase inhibitors due to its high selectivity and potency for human carbonic anhydrase XII. Similar compounds include other inhibitors of human carbonic anhydrase isoforms, such as acetazolamide, which inhibits human carbonic anhydrase II, IX, and XII . this compound exhibits significantly higher selectivity for human carbonic anhydrase XII compared to these other inhibitors . This selectivity makes this compound a valuable tool for studying the specific role of human carbonic anhydrase XII in various biological processes and for developing targeted therapies for cancers that overexpress this enzyme .
Properties
Molecular Formula |
C23H22N2O4 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
7-[[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C23H22N2O4/c1-14-11-21(26)28-19-12-17(9-10-18(14)19)27-13-20-24-22(29-25-20)15-5-7-16(8-6-15)23(2,3)4/h5-12H,13H2,1-4H3 |
InChI Key |
DFGYRSAGPYIEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NOC(=N3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-2-[[(1S,3S,4aR,8aS)-1-[[butyl(methyl)amino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-3-yl]methylamino]-3-(1H-imidazol-5-yl)propanal](/img/structure/B12409307.png)


![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)

